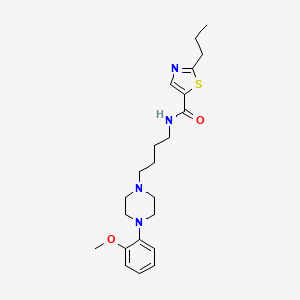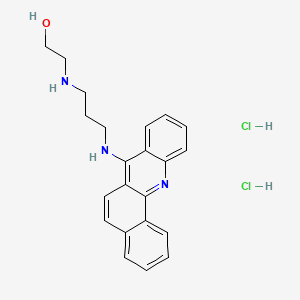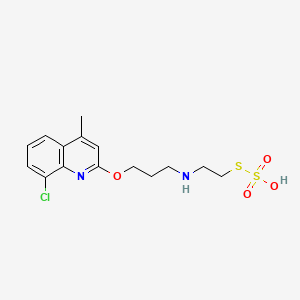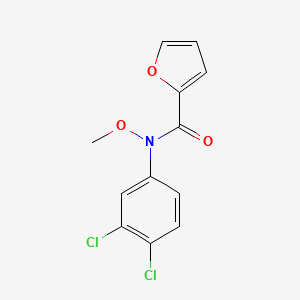
Selenocyanic acid, 3-nitrophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selenocyanic acid, 3-nitrophenyl ester: is an organic compound that belongs to the class of esters It is characterized by the presence of a selenocyanate group (-SeCN) attached to a 3-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of selenocyanic acid, 3-nitrophenyl ester typically involves the reaction of 3-nitrophenol with selenocyanic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired ester. The reaction can be represented as follows: [ \text{3-Nitrophenol} + \text{Selenocyanic acid} \rightarrow \text{this compound} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Selenocyanic acid, 3-nitrophenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-aminophenyl selenocyanate.
Substitution: The selenocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: 3-Aminophenyl selenocyanate.
Substitution: Various selenocyanate derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Selenocyanic acid, 3-nitrophenyl ester is used as a reagent in organic synthesis, particularly in the preparation of selenocyanate derivatives. It is also employed in the study of reaction mechanisms involving selenium compounds.
Biology: In biological research, this compound is used to investigate the interactions of selenium-containing compounds with biological molecules. It is also studied for its potential antioxidant properties.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of selenium-based drugs. Its ability to interact with biological targets makes it a candidate for further investigation in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of advanced materials with specific functionalities.
Mécanisme D'action
The mechanism of action of selenocyanic acid, 3-nitrophenyl ester involves its interaction with molecular targets through the selenocyanate group. This group can participate in nucleophilic and electrophilic reactions, allowing the compound to modify biological molecules. The nitro group can also undergo reduction to form an amino group, further influencing the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
- Selenocyanic acid, 2-nitrophenyl ester
- Selenocyanic acid, 4-nitrophenyl ester
- Selenocyanic acid, phenyl ester
Comparison: Selenocyanic acid, 3-nitrophenyl ester is unique due to the position of the nitro group on the phenyl ring This positional difference can significantly influence the compound’s reactivity and interactions with other molecules
Propriétés
Numéro CAS |
51694-18-9 |
|---|---|
Formule moléculaire |
C7H4N2O2Se |
Poids moléculaire |
227.09 g/mol |
Nom IUPAC |
(3-nitrophenyl) selenocyanate |
InChI |
InChI=1S/C7H4N2O2Se/c8-5-12-7-3-1-2-6(4-7)9(10)11/h1-4H |
Clé InChI |
KLJCFJRKOOACIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[Se]C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


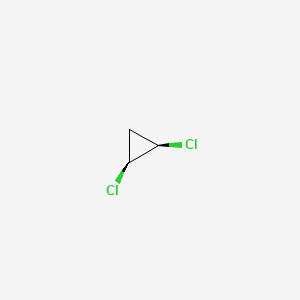

![1,6-Methano[10]annulen-11-one](/img/structure/B14664596.png)
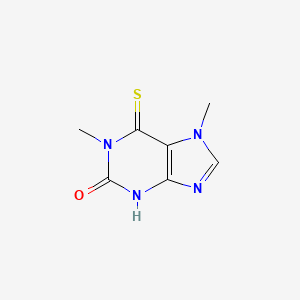
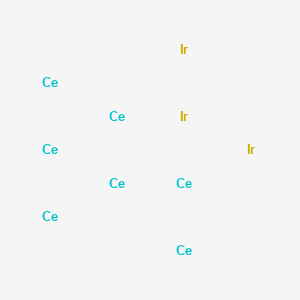
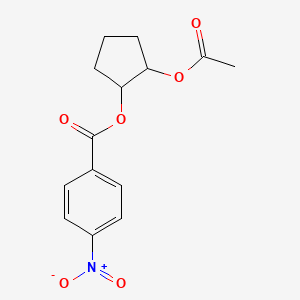
![(E)-1-[4-(Octyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14664624.png)
